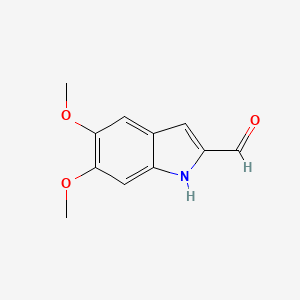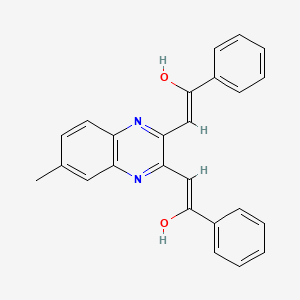![molecular formula C13H22O3 B15158555 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol CAS No. 656835-10-8](/img/structure/B15158555.png)
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is a chemical compound with the molecular formula C₁₃H₂₂O₃ It is characterized by its unique spiro structure, which includes a dioxaspirodecane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Ring System: The initial step involves the formation of the spiro ring system through a cyclization reaction. This can be achieved using a suitable diol and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a similar olefination reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Functional Group Modifications: Additional functional group modifications may be required to achieve the final structure, including oxidation or reduction reactions to adjust the oxidation state of specific atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up to produce large quantities of the compound efficiently.
Cost-Effectiveness: Using cost-effective reagents and conditions to minimize production costs.
Purity: Implementing purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-one: Similar structure but with a ketone group instead of an alcohol.
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
Uniqueness
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[45]decan-2-ol is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
656835-10-8 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
3-ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol |
InChI |
InChI=1S/C13H22O3/c1-5-12(4)7-13(6-10(12)14)8-15-11(2,3)16-9-13/h5,10,14H,1,6-9H2,2-4H3 |
Clave InChI |
XMCVAHPVEQKUQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC2(CC(C(C2)(C)C=C)O)CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)



![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)

